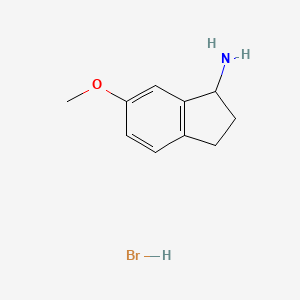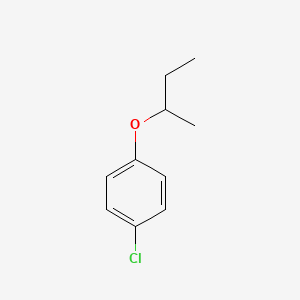
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate is an organoruthenium compound. It is widely used as a homogeneous catalyst in organic synthesis. This compound is known for its ability to facilitate various chemical reactions, including hydrosilylation of alkynes, cyclotrimerization of alkynes, cycloaddition reactions, and the formation of carbon-carbon or carbon-heteroatom bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate typically involves the reaction of pentamethylcyclopentadienylruthenium(II) chloride with acetonitrile in the presence of hexafluorophosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve consistent product quality. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, such as an alkyne.
Cyclotrimerization: This reaction involves the formation of a six-membered ring from three alkyne molecules.
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic product.
Common Reagents and Conditions
Common reagents used in these reactions include alkynes, silanes, and other unsaturated compounds. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of the ruthenium catalyst .
Major Products
The major products formed from these reactions include α-vinylsilanes, cyclic compounds, and various carbon-carbon or carbon-heteroatom bonded products .
Aplicaciones Científicas De Investigación
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate involves the coordination of the ruthenium center with the acetonitrile ligands. This coordination activates the ruthenium center, allowing it to facilitate various chemical reactions. The molecular targets and pathways involved in these reactions include the activation of unsaturated carbon-carbon bonds and the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(acetonitrile)cyclopentadienylruthenium(II) trifluoromethanesulfonate
- Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate
Uniqueness
Tris(acetonitrile)pentamethylcyclopentadienylruthenium(II) hexafluorophosphate is unique due to its high catalytic activity and versatility in facilitating various chemical reactions. Its ability to activate unsaturated carbon-carbon bonds and form new bonds makes it a valuable catalyst in organic synthesis .
Propiedades
Fórmula molecular |
C16H24F6N3PRu |
|---|---|
Peso molecular |
504.4 g/mol |
InChI |
InChI=1S/C10H15.3C2H3N.F6P.Ru/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;1-7(2,3,4,5)6;/h1-5H3;3*1H3;;/q;;;;-1;+1 |
Clave InChI |
ZCTVTAHGKJRWTG-UHFFFAOYSA-N |
SMILES canónico |
CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Ru+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Trilithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B15286998.png)

![2-[[6-[4,5-Dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15287009.png)
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15287017.png)






![8-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B15287068.png)
